
3-Acetamido-4-nitrophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-4-nitrophthalic acid is an organic compound with the molecular formula C10H8N2O7 It is a derivative of phthalic acid, characterized by the presence of acetamido and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-nitrophthalic acid typically involves the nitration of phthalic anhydride followed by acetylation. One common method includes dissolving 3-nitrophthalic acid in sodium hydroxide aqueous solution, adding a reducer and a catalyst, heating to 70-80°C, and stirring for 1-20 hours. The resulting product is then recrystallized to obtain 3-amino phthalic acid. This intermediate is then reacted with acetic anhydride under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale nitration and acetylation reactions, with careful control of reaction conditions to ensure purity and minimize waste.
化学反応の分析
Types of Reactions
3-Acetamido-4-nitrophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The acetamido group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of the nitro group.
Substitution: Acetic anhydride is used for acetylation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Acetylated products.
科学的研究の応用
3-Acetamido-4-nitrophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of diaminofluorescein derivatives.
Biology: Potential antiviral agents for the treatment of diseases such as COVID-19.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 3-Acetamido-4-nitrophthalic acid involves its interaction with molecular targets through its functional groups. The acetamido group can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
3-Nitrophthalic acid: Shares the nitro group but lacks the acetamido group.
4-Acetamido-3-nitrobenzoic acid: Similar structure but different positioning of functional groups.
特性
分子式 |
C10H8N2O7 |
|---|---|
分子量 |
268.18 g/mol |
IUPAC名 |
3-acetamido-4-nitrophthalic acid |
InChI |
InChI=1S/C10H8N2O7/c1-4(13)11-8-6(12(18)19)3-2-5(9(14)15)7(8)10(16)17/h2-3H,1H3,(H,11,13)(H,14,15)(H,16,17) |
InChIキー |
CKNFWTDHRRTNCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1C(=O)O)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



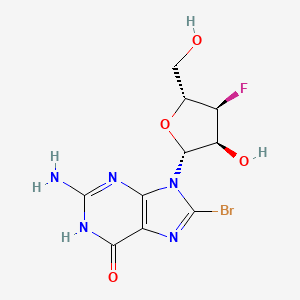
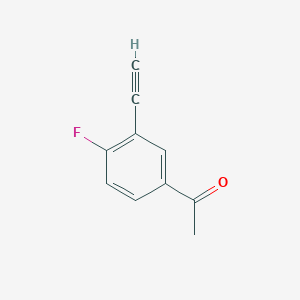

![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)
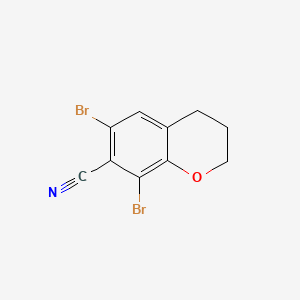
![(R)-5-Isopropyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13913383.png)
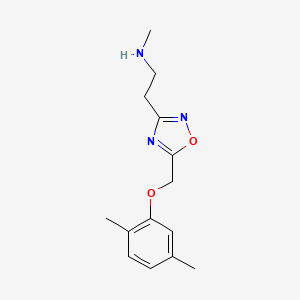

![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
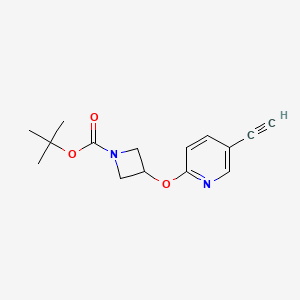

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)

